

Drug Profile Comparison at a Glance

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Compound Focus: Conteltinib

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The table below summarizes the core characteristics of each drug based on clinical trial data.

Feature	Conteltinib (CT-707)	Lorlatinib (Lorbrena)
Generation	Second-generation ALK TKI [1] [2]	Third-generation ALK TKI [3] [4]
Primary Target	ALK [1] [2]	ALK [3] [4]
Additional Targets	FAK, Pyk2 (less potent) [1] [2] [5]	Not specified in available data
Key Strength	Activity in ALK TKI-naïve and crizotinib-pre-treated patients [1] [2]	High efficacy against brain metastases; overcomes resistant mutations (e.g., G1202R) [4] [6] [7]
Recommended Phase 2 Dose	600 mg QD (TKI-naïve); 300 mg BID (post-crizotinib) [1] [2]	100 mg QD [3] [4]

Clinical Efficacy and Safety Data

The following tables present key efficacy and safety outcomes from clinical trials. Note that cross-trial comparisons should be interpreted with caution due to differences in trial design and patient populations.

Conteltinib (Phase 1 Study)

- Patient Population:** 64 patients with advanced ALK-positive NSCLC (41 ALK TKI-naïve, 23 previously treated with crizotinib) [1] [2].

Efficacy Parameter	ALK TKI-Naïve Patients (n=39)	Post-Crizotinib Patients (n=21)
Overall Response Rate (ORR)	64.1% (25/39) [1] [2]	33.3% (7/21) [1] [2]
Median Progression-Free Survival (PFS)	15.9 months [1] [2]	6.73 months [1] [2]
Median Duration of Response (DoR)	15.0 months [1] [2]	6.60 months [1] [2]

Safety Profile (n=64):

- Most Common TRAEs:** Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated AST (39.1%), nausea (37.5%) [1] [2].
- Grade ≥3 TRAEs:** Occurred in 14.1% of patients [1] [2].
- Management:** The safety profile was considered manageable [1] [2].

Lorlatinib (CROWN Phase 3 Trial & Real-World Data)

- Patient Population:** Previously untreated, advanced ALK-positive NSCLC [3] [4].

Efficacy Parameter	Lorlatinib (First-Line)	Crizotinib (First-Line)
12-month PFS Rate	78% [3]	39% [3]
5-year PFS Rate	60% [4]	8% [4]
Objective Response Rate (ORR)	76% [3]	58% [3]
Intracranial Response in Measurable Brain Mets	82% [3]	23% [3]

Safety Profile:

- **Most Common AEs:** Hyperlipidemia (elevated cholesterol and triglycerides), edema, increased weight, peripheral neuropathy, and cognitive effects [3] [4].
 - **Grade 3-4 AEs:** Occurred in 72-77% of patients, primarily altered lipid levels [3] [4]. These are manageable with medication and dose adjustments [4].
 - **Discontinuation Rate:** 5-7% due to adverse events [3] [4].
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Experimental Protocols from Key Studies

To aid in the evaluation of the data, here are the methodologies from the pivotal trials cited.

Conteltinib Phase 1 Trial Design [1] [2]

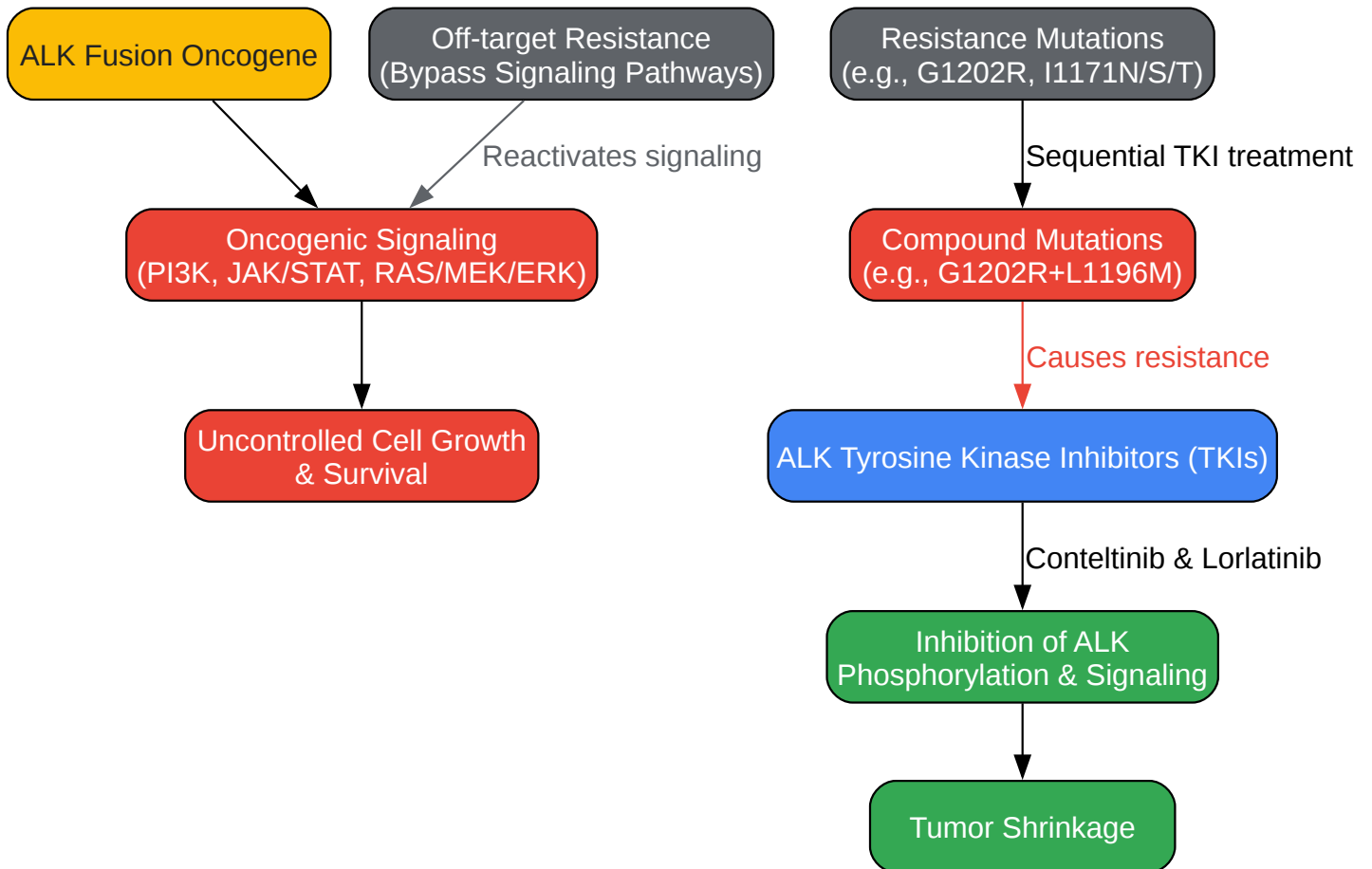
- **Study Type:** Multicenter, single-arm, open-label, first-in-human phase 1 study.
- **Primary Endpoints:** Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), and Adverse Events.
- **Dosing:** Dose-escalation phase with cohorts receiving oral **Conteltinib** from 50 mg to 800 mg once daily (QD). A dose-expansion phase was initiated for doses showing response.
- **DLT Evaluation:** The first 28-day cycle was used for DLT investigation.
- **Response Assessment:** Tumor response was evaluated according to standard oncological criteria (RECIST 1.1).

CROWN Phase 3 Trial Design (Lorlatinib vs. Crizotinib) [3]

- **Study Type:** Global, randomized, phase 3 trial.
 - **Patients:** 296 patients with advanced ALK-positive NSCLC who had received no prior systemic treatment for metastatic disease.
 - **Intervention:** Random assignment to Lorlatinib (100 mg QD) or Crizotinib (250 mg BID).
 - **Primary Endpoint:** Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).
 - **Key Secondary Endpoints:** Objective response and intracranial response.
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Mechanisms of Action and Resistance

Understanding the distinct mechanisms and resistance profiles is crucial for drug development and sequencing strategies.



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The diagram above illustrates the core mechanism and common resistance pathways. The key differentiators for each drug are:

- **Conteltinib** is a potent second-generation inhibitor. A distinctive feature of its profile is the **dual inhibition of ALK and Focal Adhesion Kinase (FAK)**, although its potency against FAK is lower [1] [2] [5]. Targeting FAK, which is involved in cell adhesion and migration, may provide an additional anti-tumor and anti-metastatic effect, though the clinical significance of this in ALK-positive NSCLC is still under investigation [8] [5].

- **Lorlatinib** is a third-generation inhibitor designed for high **central nervous system (CNS) penetration** and to overcome resistant mutations, particularly the **solvent front mutation G1202R**, which is a common resistance mechanism to second-generation TKIs [4] [7]. However, with sequential TKI use, tumors can develop **compound ALK mutations** (e.g., G1202R + L1196M), which represent a major mechanism of resistance to Lorlatinib [7].

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